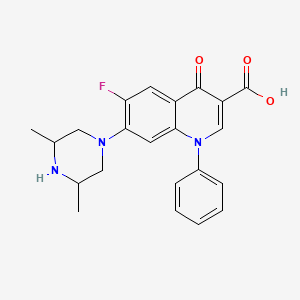
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- is a complex organic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it a valuable asset in the treatment of various bacterial infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the carboxylic acid group: This step involves the carboxylation of the quinoline core, often using carbon dioxide under high pressure.
Fluorination and piperazine substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions and high throughput.
Advanced purification techniques: Such as crystallization and chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine and piperazine sites.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Including amines and thiols for substitution reactions.
Major Products
Oxidation products: Quinoline N-oxides.
Reduction products: Tetrahydroquinoline derivatives.
Substitution products: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in treating bacterial infections, especially those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
作用机制
The compound exerts its antibacterial effects by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication. By binding to the DNA gyrase-DNA complex, it prevents the supercoiling of bacterial DNA, ultimately leading to cell death. This mechanism is similar to other quinolone antibiotics, but the presence of the piperazine ring and fluorine atom enhances its potency and spectrum of activity.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone with a narrower spectrum compared to the compound .
Uniqueness
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- stands out due to its unique combination of substituents, which confer enhanced antibacterial activity and a broader spectrum compared to other quinolones. The presence of the piperazine ring and fluorine atom significantly contributes to its effectiveness against resistant bacterial strains.
生物活性
3-Quinolinecarboxylic acid, 7-(3,5-dimethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-1-phenyl- (CAS No. 164662-44-6) is a synthetic compound within the quinolone class, recognized for its significant antibacterial properties. This article reviews its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H22FN3O3 |
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1-phenylquinoline-3-carboxylic acid |
| CAS Number | 164662-44-6 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : Achieved through the Skraup synthesis using aniline derivatives.
- Carboxylation : The introduction of the carboxylic acid group via carbon dioxide under high pressure.
- Fluorination and Piperazine Substitution : These modifications enhance biological activity and pharmacokinetic properties.
Antibacterial Properties
Research indicates that this compound exhibits broad-spectrum antibacterial activity. It has been evaluated for both in vitro and in vivo efficacy against various bacterial strains, including those resistant to conventional antibiotics.
- In Vitro Studies : The compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. For example, a study showed that derivatives with specific substitutions significantly enhanced antibacterial potency compared to their analogs lacking such modifications .
- In Vivo Efficacy : Animal model studies have confirmed its effectiveness in treating infections caused by resistant strains, indicating a promising therapeutic potential .
The mechanism by which this compound exerts its antibacterial effects is primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This action is similar to that of other fluoroquinolones but is enhanced by the unique piperazine substitution which improves binding affinity .
Structure-Activity Relationship (SAR)
The biological activity of 3-quinolinecarboxylic acid derivatives correlates closely with their structural features:
- Piperazine Substitution : Enhances solubility and bioavailability.
- Fluorine Atom : Increases lipophilicity and improves interaction with bacterial enzymes.
Studies comparing various analogs have shown that modifications at the 5-position of the quinolone core significantly influence antibacterial potency, with specific substitutions leading to improved efficacy .
Case Study 1: Efficacy Against Resistant Strains
A clinical study evaluated the effectiveness of this compound in patients with infections caused by multi-drug resistant Staphylococcus aureus. Results indicated a significant reduction in bacterial load post-treatment, showcasing its potential as a viable alternative to existing therapies .
Case Study 2: Pharmacokinetics and Safety Profile
Another study focused on the pharmacokinetics of this compound in animal models, revealing favorable absorption rates and minimal toxicity at therapeutic doses. These findings support further development for human clinical trials .
属性
CAS 编号 |
164662-44-6 |
|---|---|
分子式 |
C22H22FN3O3 |
分子量 |
395.4 g/mol |
IUPAC 名称 |
7-(3,5-dimethylpiperazin-1-yl)-6-fluoro-4-oxo-1-phenylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H22FN3O3/c1-13-10-25(11-14(2)24-13)20-9-19-16(8-18(20)23)21(27)17(22(28)29)12-26(19)15-6-4-3-5-7-15/h3-9,12-14,24H,10-11H2,1-2H3,(H,28,29) |
InChI 键 |
PUQMQQUAZHQKAX-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















